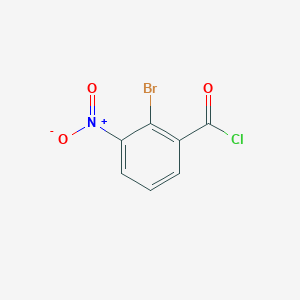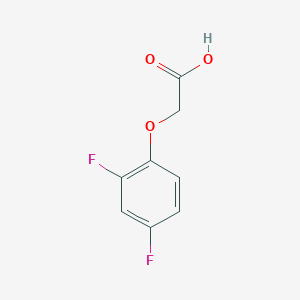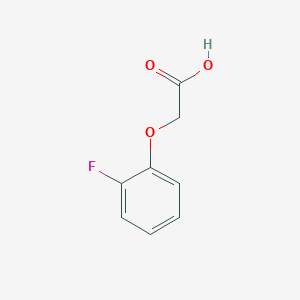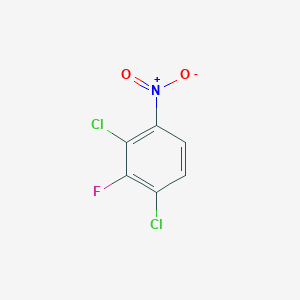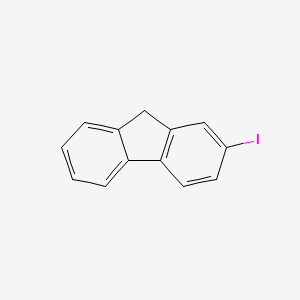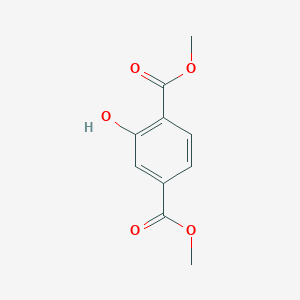
2-羟基对苯二甲酸二甲酯
描述
Dimethyl 2-hydroxyterephthalate is an organic compound with the chemical formula C10H10O5. It is also known as 2-hydroxy-terephthalic acid dimethyl ester. This compound is typically found as a white crystalline solid or a colorless solid and is soluble in organic solvents such as ethers, alcohols, and esters. It is relatively stable under standard conditions and is used as an intermediate in the synthesis of various organic compounds .
科学研究应用
Dimethyl 2-hydroxyterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of high-performance polyester resins and functional polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and optical materials.
作用机制
Target of Action
Dimethyl 2-hydroxyterephthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . The primary targets of this compound are hormone-dependent structures within the nervous system .
Mode of Action
The compound interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level can lead to the onset of neurological disorders .
Biochemical Pathways
Phthalates, including Dimethyl 2-hydroxyterephthalate, can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process
Pharmacokinetics
It’s known that the compound has a melting point of 92-93 °c and a predicted boiling point of 3276±220 °C . Its density is predicted to be 1.284±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Dimethyl 2-hydroxyterephthalate’s action are primarily related to neurological disorders. Exposure to this compound has been associated with disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-hydroxyterephthalate. For instance, the compound’s persistence and detection in various environmental media have become significant issues in recent decades . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .
生化分析
Biochemical Properties
Dimethyl 2-hydroxyterephthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with dimethyl 2-hydroxyterephthalate is esterase. Esterases catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding alcohol and acid. In the case of dimethyl 2-hydroxyterephthalate, esterase-mediated hydrolysis results in the formation of 2-hydroxyterephthalic acid and methanol. This interaction is crucial for understanding the metabolic pathways and degradation processes of this compound in biological systems .
Cellular Effects
Dimethyl 2-hydroxyterephthalate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to dimethyl 2-hydroxyterephthalate can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound has been observed to modulate the activity of key signaling molecules, such as protein kinases, which play a critical role in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of action of dimethyl 2-hydroxyterephthalate involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. One of the primary mechanisms is the binding of dimethyl 2-hydroxyterephthalate to the active site of esterase enzymes, resulting in the inhibition of their catalytic activity. This inhibition can lead to the accumulation of ester substrates and a subsequent alteration in metabolic flux. Furthermore, dimethyl 2-hydroxyterephthalate has been shown to induce the expression of genes involved in antioxidant defense, suggesting a role in modulating cellular redox status .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 2-hydroxyterephthalate have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that dimethyl 2-hydroxyterephthalate is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of dimethyl 2-hydroxyterephthalate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on overall health and cellular function. At higher doses, dimethyl 2-hydroxyterephthalate can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These findings highlight the importance of dosage considerations in the application of this compound in biochemical studies .
Metabolic Pathways
Dimethyl 2-hydroxyterephthalate is involved in several metabolic pathways, primarily through its interaction with esterase enzymes. The hydrolysis of dimethyl 2-hydroxyterephthalate by esterases leads to the formation of 2-hydroxyterephthalic acid, which can further undergo metabolic transformations. These transformations include conjugation reactions with glucuronic acid or sulfate, facilitating the excretion of the compound from the body. Additionally, dimethyl 2-hydroxyterephthalate can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of dimethyl 2-hydroxyterephthalate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, dimethyl 2-hydroxyterephthalate can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
Dimethyl 2-hydroxyterephthalate exhibits specific subcellular localization patterns, which can influence its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling molecules. The subcellular localization of dimethyl 2-hydroxyterephthalate is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-hydroxyterephthalate can be synthesized through the reaction of methyl 4-hydroxybenzoate with sodium hypochlorite under alkaline conditions. The process involves the following steps:
- Methyl 4-hydroxybenzoate is reacted with sodium hypochlorite in an alkaline medium.
- The resulting salt is neutralized with an appropriate base.
- The neutralized salt is then esterified to form dimethyl 2-hydroxyterephthalate .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-hydroxyterephthalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
Dimethyl 2-hydroxyterephthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-hydroxyterephthalic acid.
Reduction: Dimethyl 2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Dimethyl 2-hydroxyterephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dimethyl isophthalate: Has a different arrangement of functional groups, leading to different reactivity and applications.
Dimethyl phthalate: Contains two ester groups but lacks the hydroxyl group, resulting in different chemical properties.
The presence of the hydroxyl group in dimethyl 2-hydroxyterephthalate makes it unique and more versatile in various chemical reactions and applications.
属性
IUPAC Name |
dimethyl 2-hydroxybenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJIAKIRLKBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286599 | |
| Record name | Dimethyl 2-hydroxyterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-72-9 | |
| Record name | 6342-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-hydroxyterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-terephthalic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethyl 2-hydroxyterephthalate in the context of wintergreen oil?
A1: Dimethyl 2-hydroxyterephthalate serves as a crucial marker for identifying adulteration in wintergreen oil. This compound is not naturally present in genuine wintergreen oil, which is primarily composed of methyl salicylate. The presence of dimethyl 2-hydroxyterephthalate indicates the addition of synthetic methyl salicylate, which is often used to economically adulterate the more expensive natural oil. [, ]
Q2: How does the presence of dimethyl 2-hydroxyterephthalate vary depending on the starting material used for methyl salicylate synthesis?
A2: Interestingly, the detection of dimethyl 2-hydroxyterephthalate is dependent on the precursor used in methyl salicylate synthesis. While it serves as a reliable marker when salicylic acid is the starting material, it is absent when acetylsalicylic acid is used. This highlights the importance of considering different synthetic routes when developing authentication strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


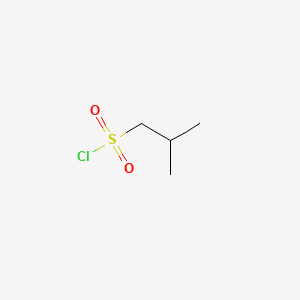

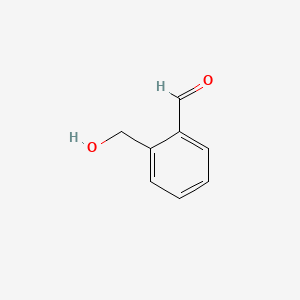
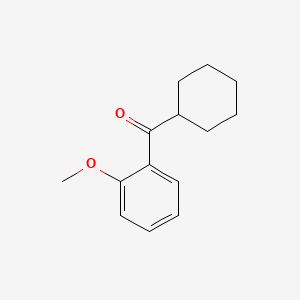
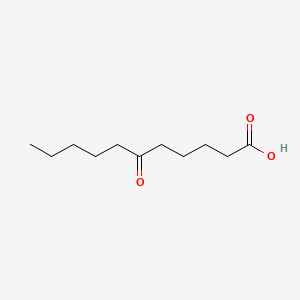

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
